molecular formula C21H21NO6 B5204709 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one

4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one

Cat. No. B5204709
M. Wt: 383.4 g/mol
InChI Key: JPUWFNOMOXSLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one, also known as Compound 1, is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a derivative of the natural product flavone, which has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant effects, studies have demonstrated that 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 can inhibit the activity of certain enzymes involved in lipid metabolism and cholesterol synthesis. Additionally, 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, the compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other anticancer agents. However, one limitation of using 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 and to identify its molecular targets. Finally, research is needed to explore the potential applications of 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 7-hydroxyflavone with butyl bromide to form 7-bromoflavone, which is then reacted with sodium methoxide and 2-methoxy-5-nitrobenzyl chloride to form 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1. The final product is obtained through purification using column chromatography.

Scientific Research Applications

4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one 1 has been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-butyl-7-[(2-methoxy-5-nitrophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-3-4-5-14-11-21(23)28-20-12-17(7-8-18(14)20)27-13-15-10-16(22(24)25)6-9-19(15)26-2/h6-12H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUWFNOMOXSLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one

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